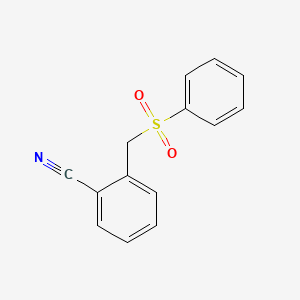

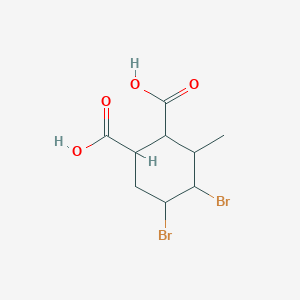

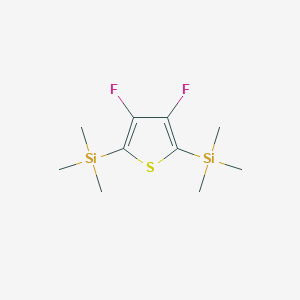

![molecular formula C15H14ClNO4S B1417995 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid CAS No. 885269-40-9](/img/structure/B1417995.png)

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid

Übersicht

Beschreibung

The compound is a derivative of propanoic acid with a biphenyl group and a sulfonamide group. Propanoic acid is a simple carboxylic acid, while biphenyl is a type of aromatic hydrocarbon with two connected phenyl rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been reported for the synthesis of certain compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Propanoic acid, for example, has a molecular weight of 74.0785 g/mol and a topological polar surface area of 37.3 Ų .Wissenschaftliche Forschungsanwendungen

-

Synthetic Organic Chemistry

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

-

Medicinal Chemistry

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

-

Antibacterial Agents

- A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .

- Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

- Compounds 3′,5′-dimethyl- [1,1′-biphenyl]-3,4,4′,5-tetraol ( 6e ), 4′-fluoro- [1,1′-biphenyl]-3,4,5-triol ( 6g ), and 4′- (trifluoromethyl)- [1,1′-biphenyl]-3,4,5-triol ( 6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

-

Chemical Synthesis

- Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

- Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .

- For example, 4-chloro-1,1’-biphenyl was produced through a reaction involving lead tetraacetate Pd(OAc) 4 .

-

Acid-Base Extraction

- The carboxylic acid group in “3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid” can undergo an acid-base extraction .

- This process can convert the carboxylic acid into its more water-soluble ionic carboxylate form .

- This method is often used to separate mixtures of organic compounds by changing their polarity .

-

Food and Drug Industry

- Propanoic acid, a part of the compound you mentioned, is commonly used in the food industry as a preservative .

- It helps prevent mold and bacterial growth, thereby extending the shelf life of food products .

- In the drug industry, sodium propionate, a derivative of propanoic acid, is used for its preservative and bacteriostatic effects .

-

Chemical Synthesis

- Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

- Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .

- For example, 4-chloro-1,1’-biphenyl was produced through a reaction involving lead tetraacetate Pd(OAc) 4 .

-

Acid-Base Extraction

- The carboxylic acid group in “3-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)propanoic acid” can undergo an acid-base extraction .

- This process can convert the carboxylic acid into its more water-soluble ionic carboxylate form .

- This method is often used to separate mixtures of organic compounds by changing their polarity .

-

Food and Drug Industry

- Propanoic acid, a part of the compound you mentioned, is commonly used in the food industry as a preservative .

- It helps prevent mold and bacterial growth, thereby extending the shelf life of food products .

- In the drug industry, sodium propionate, a derivative of propanoic acid, is used for its preservative and bacteriostatic effects .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVCJXYJRKJZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

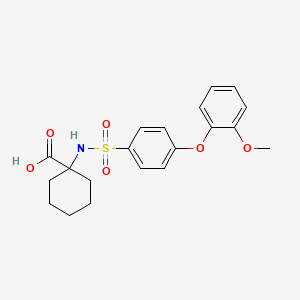

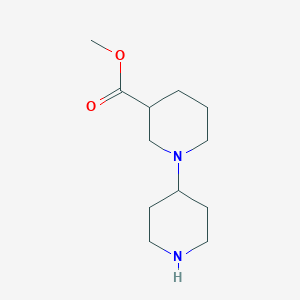

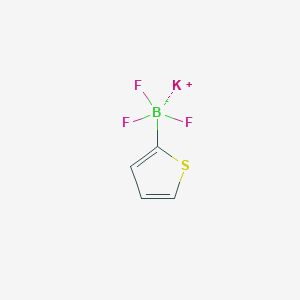

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)

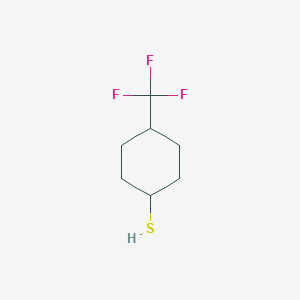

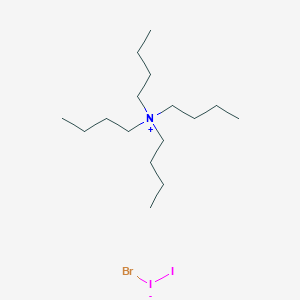

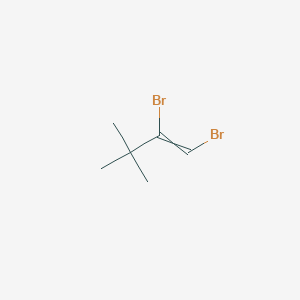

![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)

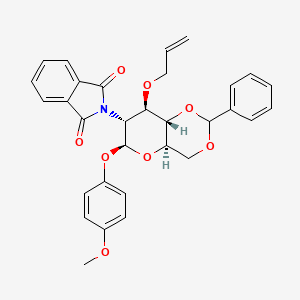

![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)